molecular formula C5H6N2S B12360641 3-amino-3H-pyridine-2-thione

3-amino-3H-pyridine-2-thione

Cat. No.: B12360641
M. Wt: 126.18 g/mol
InChI Key: ASAIRBCABMNUKZ-UHFFFAOYSA-N
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Description

3-amino-3H-pyridine-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3H-pyridine-2-thione typically involves the reaction of 3-aminopyridine with sulfur-containing reagents. One common method is the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate is then cyclized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3H-pyridine-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-amino-3H-pyridine-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3H-pyridine-2-thione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3H-pyridine-4-thione
  • 3-amino-1,2,4-dithiazole-5-thione
  • 2-amino-3-hydroxypyridine

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

3-amino-3H-pyridine-2-thione

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-4H,6H2

InChI Key

ASAIRBCABMNUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=S)N=C1)N

Origin of Product

United States

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